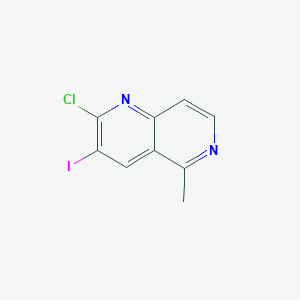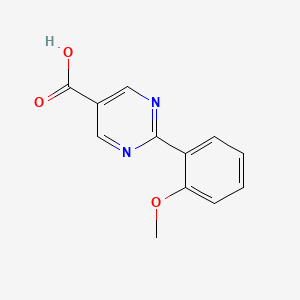
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is a compound with the molecular formula C12H10N2O3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 2-substituted pyrimidine-5-carboxylic esters, which could be related to the synthesis of this compound, involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C12H10N2O3 . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 230.22 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Radiopharmaceutical Applications
A versatile method for the 14C labeling of 2-methoxypyrimidine-5-carboxylic acid has been developed. This method is significant for radiopharmaceutical applications, providing a way to label different positions on the pyrimidine ring system, which is crucial for tracing and studying the metabolic pathways of drugs containing the pyrimidine moiety (Murthy & Ullas, 2009).
Antiviral Activity
Research into pyrimidine derivatives has shown marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. This discovery is pivotal for the development of new antiviral drugs, showcasing the potential of pyrimidine derivatives as a base for therapies targeting viral infections (Hocková et al., 2003).
Organic Synthesis
The synthesis of 2,4-dichloro-5-methoxy-pyrimidine demonstrates the compound's role as a new intermediate in the synthesis of pyrimidine derivatives. Such compounds are crucial in the development of pharmaceuticals and agrochemicals, highlighting the importance of efficient synthesis methods for these intermediates (Liu Guo-ji, 2009).
Crystal Structure Analysis
Studies on dihydropyrimidines related to 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid have provided insights into their crystal structure. This information is vital for understanding the molecular interactions and stability of these compounds, which can influence their biological activity and solubility (Begum & Vasundhara, 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes.
Result of Action
Given the broad biological activities of pyrimidine derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-9(10)11-13-6-8(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUZXIHOKLVGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


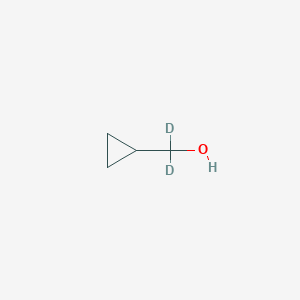
![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)
![Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate](/img/structure/B1428266.png)
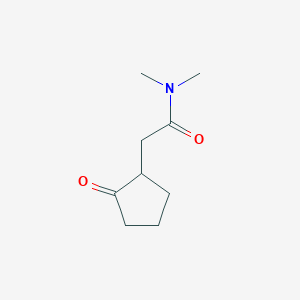
![6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B1428272.png)
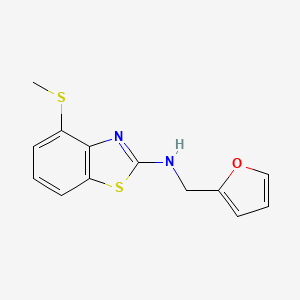
![4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428275.png)
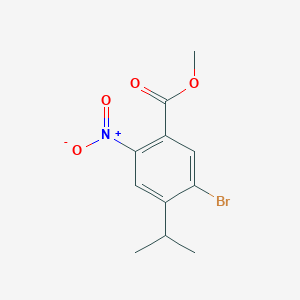
![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)

